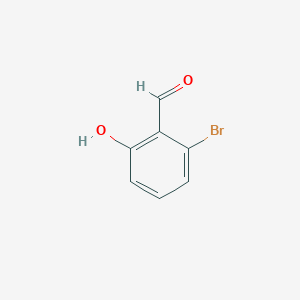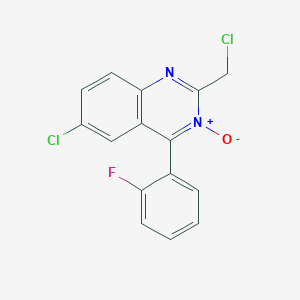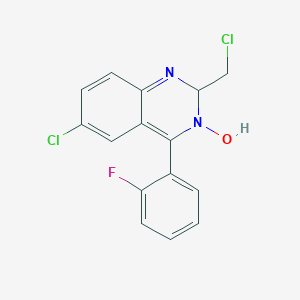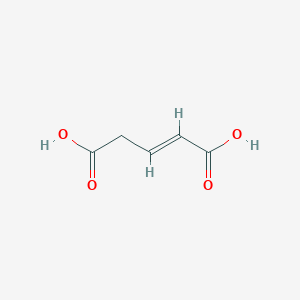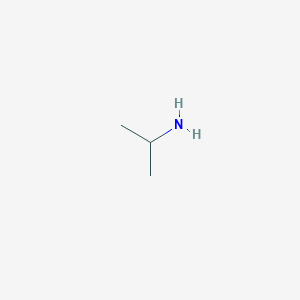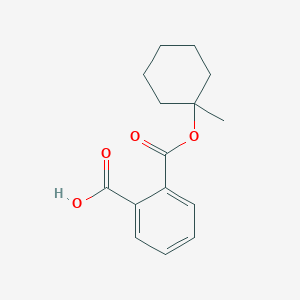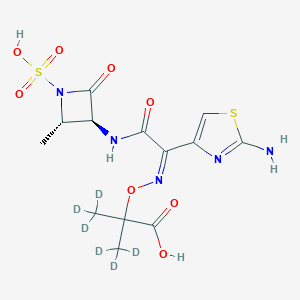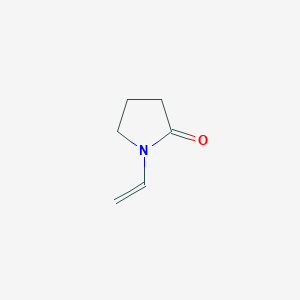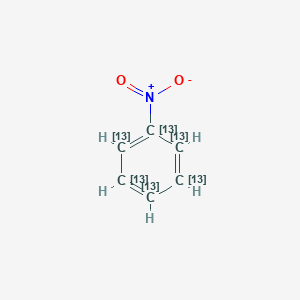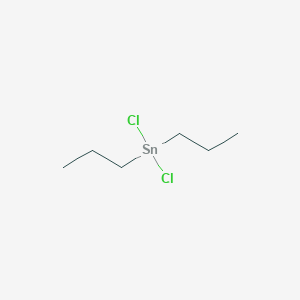
ジクロロジプロピルスタンナン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorodipropylstannane is an organotin compound with the molecular formula C6H14Cl2Sn. It is characterized by the presence of two chlorine atoms and two propyl groups attached to a tin atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
Dichlorodipropylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Dichlorodipropylstannane can be synthesized through the reaction of tin tetrachloride with propylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:
SnCl4+2C3H7MgBr→C6H14Cl2Sn+2MgBrCl
Industrial Production Methods: In industrial settings, dichlorodipropylstannane is produced using similar methods but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Dichlorodipropylstannane can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: This compound can be reduced to form lower oxidation state tin compounds using reducing agents like lithium aluminum hydride.
Substitution: Dichlorodipropylstannane can participate in substitution reactions where the chlorine atoms are replaced by other groups such as alkyl or aryl groups. This is typically achieved using Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under an inert atmosphere.
Substitution: Grignard reagents, organolithium compounds; reactions are performed in anhydrous solvents under inert conditions.
Major Products:
Oxidation: Tin oxides (e.g., tin dioxide).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
作用機序
The mechanism by which dichlorodipropylstannane exerts its effects involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It can also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the tin atom plays a crucial role in these interactions.
類似化合物との比較
Dichlorodimethylstannane: Similar structure but with methyl groups instead of propyl groups.
Dichlorodiethylstannane: Contains ethyl groups instead of propyl groups.
Dichlorodibutylstannane: Contains butyl groups instead of propyl groups.
Comparison: Dichlorodipropylstannane is unique due to the presence of propyl groups, which influence its reactivity and physical properties. Compared to dichlorodimethylstannane and dichlorodiethylstannane, dichlorodipropylstannane has a higher molecular weight and different solubility characteristics. Its reactivity in substitution reactions may also differ due to the steric effects of the propyl groups.
特性
CAS番号 |
867-36-7 |
|---|---|
分子式 |
C6H14Cl2Sn |
分子量 |
275.79 g/mol |
IUPAC名 |
dipropyltin(2+);dichloride |
InChI |
InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
CTRHCENQKGMZLE-UHFFFAOYSA-L |
SMILES |
CCC[Sn](CCC)(Cl)Cl |
正規SMILES |
CCC[Sn+2]CCC.[Cl-].[Cl-] |
Key on ui other cas no. |
867-36-7 |
ピクトグラム |
Acute Toxic; Environmental Hazard |
同義語 |
Dipropyltin Dichloride ; dichlorodipropyltin; Di-n-Propyltin Dichloride; Dichlorodipropylstannane; Dichlorodipropyltin; Dipropyltin Chloride; NSC 92618 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


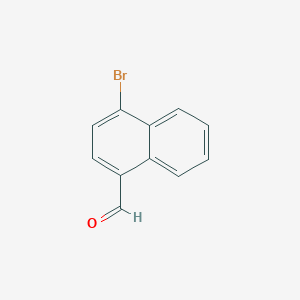
![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)
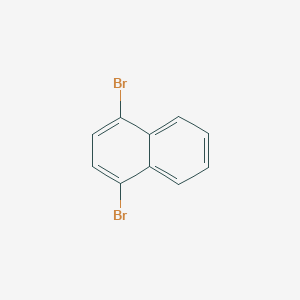
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
